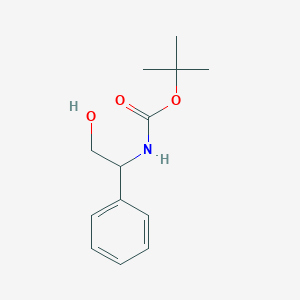

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Vue d'ensemble

Description

Tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-Boc-DL-Phenylglycinol, also known as tert-Butyl (2-hydroxy-1-phenylethyl)carbamate or 2-(tert-Butoxycarbonylamino)-2-phenylethanol, is a compound used in organic synthesis

Mode of Action

It is known to be a useful intermediate in organic synthesis .

Biochemical Pathways

It is primarily used as a reagent in organic synthesis .

Result of Action

As a reagent in organic synthesis, its primary role is to participate in chemical reactions to form desired products .

Action Environment

The action, efficacy, and stability of N-Boc-DL-Phenylglycinol can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to store the compound in closed vessels and under refrigeration .

Activité Biologique

Tert-butyl (2-hydroxy-1-phenylethyl)carbamate, also known as (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate or Boc-L-phenylglycinol, is an organic compound with significant implications in organic synthesis and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 237.29 g/mol. The compound features a tert-butyl group, a hydroxyl group, and a phenyl group, contributing to its versatility as a building block in organic synthesis.

1. Enzyme Inhibition

Research indicates that this compound and its derivatives may exhibit significant enzyme inhibitory activities. For instance, studies have shown that compounds containing the carbamate moiety can act as inhibitors of carbonic anhydrase II (CA-II), which plays a crucial role in various physiological processes. The inhibition mechanism involves multiple hydrogen bonding interactions with active site residues, effectively blocking the enzyme's function .

2. Potential Anticonvulsant Activity

Investigations into the anticonvulsant properties of related compounds suggest that this compound may also exhibit similar bioactivities. The compound has been studied for its potential as a scaffold in drug development aimed at treating epilepsy and other neurological disorders.

3. Role in Peptide Synthesis

The compound is widely recognized for its role as a protecting group in peptide synthesis, particularly for amino acids like phenylglycine. Its ability to selectively protect the amine functionality allows for controlled modifications during synthesis processes. This property is crucial for developing complex peptides that may have therapeutic applications.

Case Study 1: Inhibition of Carbonic Anhydrase II

A study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against CA-II, with some compounds showing IC values as low as 12.1 μM, indicating strong inhibitory potential compared to standard inhibitors like acetazolamide .

| Compound | IC (μM) | Activity Level |

|---|---|---|

| 4a | 12.1 ± 0.86 | High |

| 4c | 13.8 ± 0.64 | High |

| 4i | 18.1 ± 1.31 | Moderate |

| Standard | 53.6 ± 0.96 | Weak |

Case Study 2: Anticonvulsant Evaluation

In another study focusing on anticonvulsant activity, derivatives of this compound were evaluated for their effects on seizure models in rodents. The results indicated that certain modifications to the compound enhanced its efficacy as an anticonvulsant agent, warranting further exploration into its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the carbamate : Reaction of phenethylamine with tert-butyl chloroformate.

- Hydroxylation : Introduction of the hydroxyl group through selective oxidation methods.

- Purification : Use of chromatography to isolate the desired product.

These steps allow researchers to manipulate the structure for various applications while maintaining the integrity of the amine functionality.

Propriétés

IUPAC Name |

tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDIOGYTZBKRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.